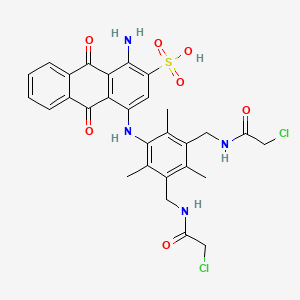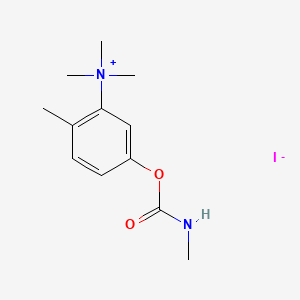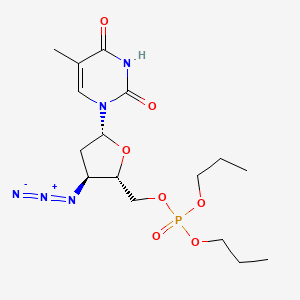
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a methylbutyl group, an aminosulfonyl group, and a phenylacetamide backbone. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 1-methylbutylamine, followed by the introduction of the aminosulfonyl group and the phenylacetamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as enhanced efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can lead to more sustainable and cost-effective production methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetyl(1-methylpropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)propionamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)butyramide
Uniqueness
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide stands out due to its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
64876-55-7 |
|---|---|
Formule moléculaire |
C15H23N3O4S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[acetyl(pentan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-4-5-11(2)18(12(3)19)10-15(20)17-13-6-8-14(9-7-13)23(16,21)22/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,16,21,22) |
Clé InChI |
PDKAAOCPTMAORX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


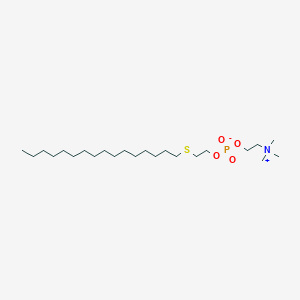
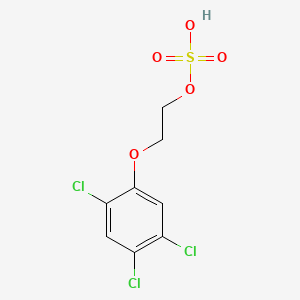
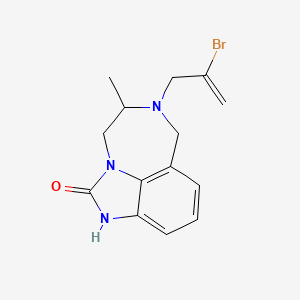
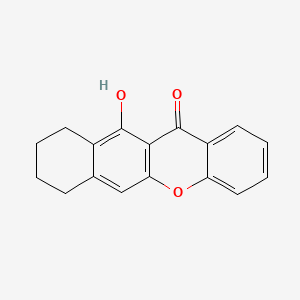
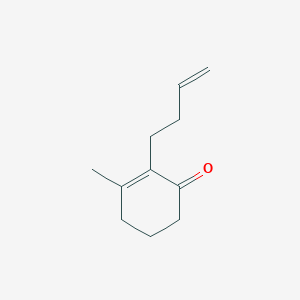
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
